1,2-Dibromo-4-ethylbenzene
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Overview
Description
1,2-Dibromo-4-ethylbenzene is an organic compound with the molecular formula C8H8Br2. It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 2 positions, and an ethyl group is substituted at the 4 position. This compound is a colorless liquid and is used in various chemical reactions and industrial applications .
Scientific Research Applications
1,2-Dibromo-4-ethylbenzene is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Material Science: In the preparation of polymers and advanced materials.
Pharmaceutical Research: As a building block in the synthesis of potential drug candidates.
Environmental Studies: To study the behavior and degradation of brominated organic compounds in the environment
Safety and Hazards
Handling 1,2-Dibromo-4-ethylbenzene requires caution. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Mechanism of Action
Target of Action
1,2-Dibromo-4-ethylbenzene primarily targets the benzene ring in organic compounds . The benzene ring is a crucial component of many organic compounds and plays a significant role in their chemical behavior .
Mode of Action
The compound interacts with its targets through a process known as Electrophilic Aromatic Substitution . This process involves two steps:
- Step 1 : The electrophile, in this case, the bromine cation, forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that the compound can undergo electrophilic aromatic substitution, which can affect various biochemical pathways involving benzene rings .
Pharmacokinetics
Given its molecular weight of 26396 , it’s likely that the compound has significant bioavailability.
Result of Action
The primary result of the action of this compound is the substitution of hydrogen atoms in the benzene ring with bromine atoms . This substitution can significantly alter the chemical properties of the original compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity can be affected by temperature, pH, and the presence of other chemicals . Additionally, the compound’s stability can be influenced by light exposure and storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dibromo-4-ethylbenzene can be synthesized through the bromination of 4-ethylbenzene. The process involves the electrophilic aromatic substitution reaction where bromine (Br2) is used as the brominating agent in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3). The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bromine and a suitable catalyst, with careful control of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromo-4-ethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).
Reduction Reactions: The compound can be reduced to 4-ethylbenzene by using reducing agents such as zinc (Zn) in the presence of hydrochloric acid (HCl).
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).
Reduction: Zinc (Zn) and hydrochloric acid (HCl) under reflux conditions.
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in aqueous or acidic medium.
Major Products Formed
Substitution: Formation of 4-ethylphenol, 4-ethylbenzylamine, etc.
Reduction: Formation of 4-ethylbenzene.
Oxidation: Formation of 4-ethylbenzoic acid.
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromo-4-methylbenzene: Similar structure but with a methyl group instead of an ethyl group.
1,2-Dibromo-4-chlorobenzene: Similar structure but with a chlorine atom instead of an ethyl group.
1,2-Dibromo-4-nitrobenzene: Similar structure but with a nitro group instead of an ethyl group.
Uniqueness
1,2-Dibromo-4-ethylbenzene is unique due to the presence of the ethyl group, which imparts different chemical reactivity and physical properties compared to its analogs. The ethyl group can undergo oxidation to form carboxylic acids, which is not possible with methyl or chlorine substituents. Additionally, the steric and electronic effects of the ethyl group influence the compound’s behavior in substitution and reduction reactions .
Properties
IUPAC Name |
1,2-dibromo-4-ethylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c1-2-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRRCFOQFYBRLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595777 |
Source
|
Record name | 1,2-Dibromo-4-ethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134940-69-5 |
Source
|
Record name | 1,2-Dibromo-4-ethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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